1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound 1) is a structurally complex heterocyclic molecule. Its core consists of a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione system, substituted with a 1,2,4-oxadiazole ring bearing a benzodioxole group and a 3-chloro-4-methylphenyl moiety.
The benzodioxole group is known to enhance lipophilicity and metabolic stability, while the chloro-methylphenyl substituent may influence steric and electronic interactions with biological targets. The 1,2,4-oxadiazole and triazole rings are common pharmacophores in drug design due to their hydrogen-bonding capabilities and rigidity .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-chloro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O5/c1-10-2-4-12(7-13(10)22)28-20(29)17-18(21(28)30)27(26-24-17)8-16-23-19(25-33-16)11-3-5-14-15(6-11)32-9-31-14/h2-7,17-18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKJULGRIVEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activities associated with this compound and similar derivatives.
Chemical Structure and Properties
This compound features several notable structural components:
- Benzodioxole moiety : Known for its various biological activities.
- Oxadiazole ring : Associated with anticancer and antimicrobial properties.
- Pyrrolo-triazole core : Implicated in various pharmacological effects.
Biological Activity Overview
Compounds containing oxadiazole and benzodioxole structures have been extensively studied for their diverse biological activities. The following are key findings related to the biological activity of the compound :
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance:
- A study highlighted the anticancer potential of 1,2,4-oxadiazole derivatives against multiple cancer cell lines with IC50 values ranging from 18.78 µM to 92.4 µM across different types of cancers including colon and breast cancer .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Oxadiazole derivatives demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains at concentrations of 4 to 32 μg/mL .
- Compounds synthesized from oxadiazole structures were more effective than standard antibiotics like chloramphenicol .
Other Biological Activities
The compound also exhibits:
- Anticonvulsant properties : Some derivatives have been evaluated for their anticonvulsant activity in various models .
- Anti-inflammatory effects : The presence of specific functional groups has been linked to reduced inflammation in experimental models .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Compounds with oxadiazole rings have been found to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are involved in cancer progression .
- Receptor Modulation : Interaction with various receptors may alter signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Novel Derivatives : Researchers synthesized a series of 1,3,4-oxadiazole derivatives and assessed their cytotoxicity against cancer cell lines. Notably, some compounds showed superior activity compared to established chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : A set of synthesized compounds was tested against gram-positive and gram-negative bacteria. Results indicated strong activity against Bacillus species with some compounds exhibiting MIC values lower than traditional antibiotics .
Data Summary Table
| Activity Type | IC50 Values (µM) | Notable Findings |
|---|---|---|
| Anticancer | 18.78 - 92.4 | Effective against colon and breast cancer cell lines |
| Antimicrobial | 4 - 32 | More active than chloramphenicol against MRSA |
| Anticonvulsant | Varies | Active in multiple seizure models |
| Anti-inflammatory | N/A | Reduced inflammation in preclinical models |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have shown cytotoxic activity superior to that of traditional chemotherapeutics like cisplatin. Specifically, compounds similar to the one demonstrated IC50 values of 1.59 and 1.80 μM against cancer cell lines . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Properties
The incorporation of benzodioxole and oxadiazole moieties has been linked to enhanced antimicrobial activity. Research shows that compounds featuring these structures can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . This positions the compound as a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
Compounds with similar structural characteristics have also been investigated for their anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways and reduce cytokine production in vitro. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis or asthma .
Organic Electronics
The unique electronic properties of pyrrolo-triazole derivatives make them suitable for applications in organic electronics. The compound's ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that integrating such compounds into device architectures enhances charge mobility and overall device efficiency .
Photovoltaic Applications
In photovoltaic applications, the compound's structural features contribute to light absorption and energy conversion efficiency. Studies have shown that incorporating similar triazole-based compounds into solar cell designs improves performance metrics such as power conversion efficiency (PCE) due to their favorable energy levels and stability under operational conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Enzyme Inhibition : Compound 2 () demonstrates acetylcholinesterase inhibition, suggesting that Compound 1 ’s pyrrolo-triazole-dione core may similarly interact with enzymatic targets. The benzodioxole group in Compound 1 could enhance blood-brain barrier penetration compared to Compound 2 ’s simpler phenyl substituents .
- Antimicrobial Potential: Compound 4 () contains a triazole-thione and chlorophenyl group, which are associated with antimicrobial activity.
Research Findings and Implications
Challenges and Opportunities
- Synthetic Complexity : The multi-heterocyclic architecture of Compound 1 poses challenges in regioselectivity and yield optimization, necessitating advanced techniques like microwave-assisted synthesis or flow chemistry.
- SAR Studies : Future work should explore structure-activity relationships (SAR) by modifying the oxadiazole and phenyl substituents to balance potency and pharmacokinetics.
Q & A
Basic: What synthetic routes are reported for this compound, and how is its structure validated?
Answer:
The synthesis involves a multi-step process starting with the 1,5-diarylpyrazole core template (common in cannabinoid receptor ligands), followed by functionalization of the oxadiazole and pyrrolotriazole moieties. Key steps include:
- Cyclocondensation of benzodioxol-5-yl oxadiazole precursors with chloro-methylphenyl intermediates under reflux in THF/water mixtures, using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .
- Purification via column chromatography and recrystallization .
Structural validation employs: - ¹H/¹³C-NMR to confirm regioselectivity of triazole and pyrrolo rings.
- LC-MS for molecular ion verification (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental analysis to ensure stoichiometric purity .
Basic: What structural features contribute to its reactivity and stability?
Answer:
- Electron-deficient oxadiazole : Enhances electrophilic substitution reactivity at the methyl bridge, facilitating nucleophilic attack during functionalization .
- Benzodioxole moiety : Stabilizes π-π stacking in molecular docking due to its planar aromatic system .
- Chloromethylphenyl group : Introduces steric hindrance, reducing hydrolysis susceptibility in aqueous media .
- Pyrrolotriazole-dione core : Rigid bicyclic structure limits conformational flexibility, improving thermal stability but complicating regioselective modifications .
Advanced: How can synthetic yield be optimized given stereochemical complexity?
Answer:
Key strategies include:
- Catalyst screening : Cu(I)/ascorbate systems in CuAAC improve triazole regioselectivity (yields >60% vs. <40% without catalysts) .
- Solvent optimization : THF/water (1:1) enhances solubility of polar intermediates, reducing side-product formation .
- Temperature control : Maintaining 50°C during cyclization minimizes epimerization of the pyrrolo ring .
- In-line monitoring : Use of HPLC to track intermediate formation allows real-time adjustment of reaction stoichiometry .
Advanced: How do molecular docking studies predict its interaction with biological targets?
Answer:
- Target selection : Similar 1,2,4-triazole derivatives show affinity for kinases and GABA receptors . Docking against PDB:1T46 (kinase) using AutoDock Vina predicts hydrogen bonding between the triazole-dione core and Lys68 residue (binding energy: −9.2 kcal/mol) .
- ADME analysis : SwissADME predicts moderate blood-brain barrier permeability (logBB: 0.3) but high plasma protein binding (95%), suggesting limited bioavailability without prodrug strategies .
- Contradictions : Discrepancies between in silico predictions and in vivo activity (e.g., lower anticonvulsant efficacy than docking scores suggest) may arise from off-target interactions or metabolic instability .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Validation assays : Cross-test in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate target-specific effects .
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., oxadiazole ring cleavage) that may alter activity .
- Dose-response refinement : EC50 values may vary due to solvent-dependent aggregation; use DMSO concentrations <0.1% in viability assays .
Advanced: What strategies enable regioselective modification of the triazole core?
Answer:
- Protecting groups : Temporarily block the pyrrolo NH with Boc groups to direct alkylation to the triazole N1 position .
- Microwave-assisted synthesis : Enhances reaction rates for regioselective arylations (e.g., 4-methoxyphenyl addition at 100°C, 30 min) .
- Halogen dance : Use Pd-catalyzed cross-coupling to reposition substituents on the triazole ring post-synthetically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
